Tert-butyl 4,4-difluoro-3-oxopentanoate
Description
Tert-butyl 4,4-difluoro-3-oxopentanoate is a fluorinated β-keto ester with the molecular formula C₉H₁₄F₂O₃. Its structure features a tert-butyl ester group, a ketone at the 3-position, and two fluorine atoms at the 4-position of the pentanoate chain. The tert-butyl group provides steric hindrance, enhancing stability during synthetic processes, while the difluoro and ketone moieties contribute to its unique electronic and steric properties .
Properties
Molecular Formula |
C9H14F2O3 |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-oxopentanoate |
InChI |
InChI=1S/C9H14F2O3/c1-8(2,3)14-7(13)5-6(12)9(4,10)11/h5H2,1-4H3 |
InChI Key |
PUOTXDHWYJQFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-oxopentanoate typically involves the reaction of tert-butyl acetoacetate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of difluoropentanoic acid.
Reduction: Formation of tert-butyl 4,4-difluoro-3-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-oxopentanoate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Ester Group Influence : The tert-butyl ester in the target compound increases steric bulk compared to ethyl or methyl esters, slowing metabolic degradation and improving stability in synthetic intermediates .
- Fluorine Substitution: Difluoro groups enhance dipole interactions in enzyme binding compared to non-fluorinated analogs, while trifluoro derivatives (e.g., tert-butyl 4,4,4-trifluoro-3-oxobutanoate) exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic additions .
Table 2: Comparative Bioactivity
Key Observations:
- Enzyme Inhibition : The tert-butyl group in the target compound improves binding pocket compatibility in enzymes like kinases, whereas ethyl or methyl analogs exhibit weaker affinity due to reduced steric complementarity .
- Fluorine Positioning: 4,4-Difluoro substitution (vs. monofluoro or trifluoro) balances lipophilicity and polarity, optimizing membrane permeability in drug candidates .
Physicochemical Properties
Table 3: Physical Property Comparisons
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|
| This compound | 220.21 | 245–250 | 1.8 |
| Diethyl 4,4-difluoroheptanedioate | 278.25 | 290–295 | 2.5 |
| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | 230.15 | 260–265 | 1.2 |
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
